1-(4-Fluorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine is a complex organic compound notable for its potential biological activity, particularly in the field of medicinal chemistry. This compound belongs to a class of thiazole-based derivatives that have been extensively studied for their pharmacological properties, including anticancer and antimicrobial activities.
This compound can be classified as a piperazine derivative containing a thiazole moiety. The presence of both the fluorophenyl and imidazo-thiazole groups suggests potential applications in pharmaceuticals, particularly as anticancer agents or in targeting specific biological pathways.
The synthesis of 1-(4-Fluorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes:
The molecular formula of 1-(4-Fluorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine is , with a molecular weight of approximately 416.5 g/mol.
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)
PYOMUPAJOCDLDW-UHFFFAOYSA-N
The structural analysis reveals multiple functional groups that contribute to its biological activity, including the fluorophenyl groups that may enhance lipophilicity and biological interactions .
The compound can undergo various chemical reactions typical for piperazine and thiazole derivatives:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage of synthesis .
The mechanism of action for compounds like 1-(4-Fluorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine typically involves interaction with specific biological targets:
Studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Relevant data regarding these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
The primary applications of 1-(4-Fluorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: